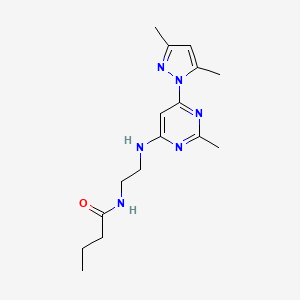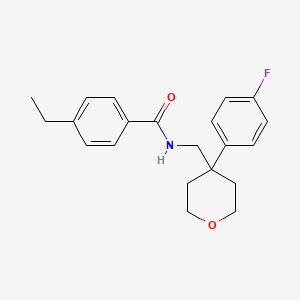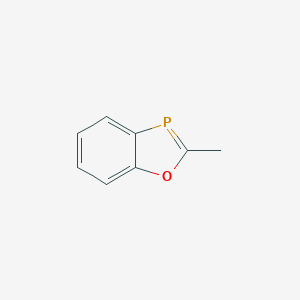![molecular formula C13H17N3O3S B14141931 5-[2-(3,4,5-Trimethoxyphenyl)ethyl]-1,3,4-thiadiazol-2-amine CAS No. 88742-95-4](/img/structure/B14141931.png)
5-[2-(3,4,5-Trimethoxyphenyl)ethyl]-1,3,4-thiadiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[2-(3,4,5-Trimethoxyphenyl)ethyl]-1,3,4-thiadiazol-2-amine is a compound that features a thiadiazole ring substituted with a trimethoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(3,4,5-Trimethoxyphenyl)ethyl]-1,3,4-thiadiazol-2-amine typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced through a nucleophilic substitution reaction, where a suitable precursor such as 3,4,5-trimethoxybenzyl chloride reacts with the thiadiazole intermediate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-[2-(3,4,5-Trimethoxyphenyl)ethyl]-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trimethoxyphenyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
5-[2-(3,4,5-Trimethoxyphenyl)ethyl]-1,3,4-thiadiazol-2-amine has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent by inhibiting tubulin polymerization and inducing apoptosis in cancer cells.
Biological Studies: It has been studied for its antifungal and antibacterial properties, including activity against Helicobacter pylori and Mycobacterium tuberculosis.
Industrial Applications: It may be used in the development of new pharmaceuticals and agrochemicals due to its diverse biological activities.
Wirkmechanismus
The mechanism of action of 5-[2-(3,4,5-Trimethoxyphenyl)ethyl]-1,3,4-thiadiazol-2-amine involves several molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,5-Trimethoxyphenethylamine: A positional isomer of mescaline with similar structural features but different biological activities.
Erianin: A bibenzyl derivative with anticancer and antiviral properties.
Combretastatin: A potent microtubule targeting agent with a trimethoxyphenyl group.
Uniqueness
5-[2-(3,4,5-Trimethoxyphenyl)ethyl]-1,3,4-thiadiazol-2-amine is unique due to its combination of a thiadiazole ring and a trimethoxyphenyl group, which imparts a broad spectrum of biological activities. Its ability to inhibit tubulin polymerization and induce apoptosis makes it a promising candidate for anticancer drug development.
Eigenschaften
CAS-Nummer |
88742-95-4 |
|---|---|
Molekularformel |
C13H17N3O3S |
Molekulargewicht |
295.36 g/mol |
IUPAC-Name |
5-[2-(3,4,5-trimethoxyphenyl)ethyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C13H17N3O3S/c1-17-9-6-8(7-10(18-2)12(9)19-3)4-5-11-15-16-13(14)20-11/h6-7H,4-5H2,1-3H3,(H2,14,16) |
InChI-Schlüssel |
KRZPGPCLXNPRMT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)CCC2=NN=C(S2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-(4-methylpiperidin-1-yl)pyrimidin-5-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B14141860.png)

![2-Sulfanyl-4-(trifluoromethyl)-5,6-dihydrofuro[2,3-h]quinoline-3-carbonitrile](/img/structure/B14141869.png)
![4-[4-(Pentafluorophenyl)piperazin-1-yl]aniline](/img/structure/B14141873.png)
![(8aR)-7-[3-(trifluoromethyl)benzyl]tetrahydro[1,3]thiazolo[3,4-a]pyrazine-5,8-dione](/img/structure/B14141881.png)


![(3'-Formyl-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B14141907.png)
![5-Aminobenz[cd]indol-2(1H)-one](/img/structure/B14141909.png)

![N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B14141921.png)
![N-{4-[(E)-phenyldiazenyl]phenyl}tetrahydrofuran-2-carboxamide](/img/structure/B14141923.png)
![2-[(2-cyanophenyl)sulfanyl]-N-(3-fluorophenyl)benzamide](/img/structure/B14141928.png)

